molecular formula C21H21N3O B2548698 N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900012-13-7

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2548698
CAS No.: 900012-13-7
M. Wt: 331.419
InChI Key: PPAFAOPHTZRXQW-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[1,2-a]pyrazine core, which is fused with a phenyl group and a 3-methylphenyl group, making it a unique and interesting molecule for scientific research.

Biochemical Analysis

Biochemical Properties

The compound plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It is believed to interfere with fatty acid synthase FAS I, disrupting the ability of certain bacteria to synthesize new fatty acids, which are required for growth and replication .

Cellular Effects

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms . It is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase present in certain bacteria . This active form can then bind to and inhibit the activity of the FAS I enzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with enzymes such as xanthine oxidase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . Specific details about any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

N-(3-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-7-5-10-18(15-16)22-21(25)24-14-13-23-12-6-11-19(23)20(24)17-8-3-2-4-9-17/h2-12,15,20H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAFAOPHTZRXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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